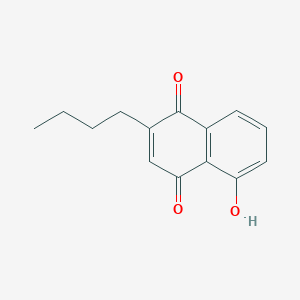
2-Butyl-5-hydroxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-5-hydroxynaphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-hydroxynaphthalene-1,4-dione typically involves multi-component reactions. One efficient method includes the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of catalysts like nano copper (II) oxide under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yields, and environmentally benign nature.
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of recyclable catalysts and solvent-free conditions can make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-5-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and industrial applications.
Scientific Research Applications
2-Butyl-5-hydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a catalyst in organic reactions.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-5-hydroxynaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This property is particularly useful in its antimicrobial and anticancer activities . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Lawsone (2-hydroxynaphthalene-1,4-dione): A natural product with significant biological activity.
2,3-Dihydro-1,4-naphthoquinone: Another naphthoquinone derivative with similar chemical properties.
Menadione (Vitamin K3): A synthetic naphthoquinone used as a vitamin supplement.
Uniqueness: 2-Butyl-5-hydroxynaphthalene-1,4-dione stands out due to its unique butyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to different applications and properties compared to other naphthoquinones.
Properties
CAS No. |
92920-69-9 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-butyl-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O3/c1-2-3-5-9-8-12(16)13-10(14(9)17)6-4-7-11(13)15/h4,6-8,15H,2-3,5H2,1H3 |
InChI Key |
BDJQABFFCOVFEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)C2=C(C1=O)C=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















